N,N-diethyl-2-[4-(2-propan-2-ylpyrazole-3-carbonyl)-1,4-diazepan-1-yl]acetamide
Description
N,N-diethyl-2-[4-(2-propan-2-ylpyrazole-3-carbonyl)-1,4-diazepan-1-yl]acetamide: is a complex organic compound with a unique structure that includes a pyrazole ring, a diazepane ring, and an acetamide group
Properties
IUPAC Name |
N,N-diethyl-2-[4-(2-propan-2-ylpyrazole-3-carbonyl)-1,4-diazepan-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31N5O2/c1-5-21(6-2)17(24)14-20-10-7-11-22(13-12-20)18(25)16-8-9-19-23(16)15(3)4/h8-9,15H,5-7,10-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPUOFBZMTHKJNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1CCCN(CC1)C(=O)C2=CC=NN2C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2-[4-(2-propan-2-ylpyrazole-3-carbonyl)-1,4-diazepan-1-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.
Formation of the diazepane ring: This involves the cyclization of a suitable diamine with a dihalide under basic conditions.
Coupling of the pyrazole and diazepane rings: This step involves the use of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the desired amide bond.
Introduction of the acetamide group: This can be done through the reaction of the intermediate with acetic anhydride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of alternative, more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-2-[4-(2-propan-2-ylpyrazole-3-carbonyl)-1,4-diazepan-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diazepane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted diazepane derivatives.
Scientific Research Applications
N,N-diethyl-2-[4-(2-propan-2-ylpyrazole-3-carbonyl)-1,4-diazepan-1-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N,N-diethyl-2-[4-(2-propan-2-ylpyrazole-3-carbonyl)-1,4-diazepan-1-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Similar Compounds
N,N-diethyl-2-[4-(2-propan-2-ylpyrazole-3-carbonyl)-1,4-diazepan-1-yl]acetamide: can be compared with other compounds that have similar structural features, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.
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